
beta-Endorphin, equine
描述
Beta-Endorphin is an endogenous opioid peptide that is produced in the pituitary gland of horses. It is a part of the body’s natural pain relief system and is involved in regulating various physiological processes such as pain relief, immune response, and stress management . Beta-Endorphin is derived from the precursor protein proopiomelanocortin (POMC) and has a similar structure to beta-endorphins found in other mammals .
准备方法
Synthetic Routes and Reaction Conditions: Beta-Endorphin can be synthesized using the solid-phase peptide synthesis method. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide.
Industrial Production Methods: Industrial production of beta-endorphin involves the extraction of the peptide from the pituitary glands of horses. The extracted peptide is then purified using chromatographic techniques to obtain a high-purity product .
化学反应分析
Types of Reactions: Beta-Endorphin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and affect its biological activity.
Reduction: This reaction can reverse oxidation and restore the peptide’s original structure.
Substitution: This reaction can involve the replacement of specific amino acids in the peptide chain, potentially altering its function.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents.
Major Products Formed: The major products formed from these reactions include modified beta-endorphin peptides with altered biological activities .
科学研究应用
Pain Management and Analgesia
Beta-endorphin is known for its analgesic properties, making it a crucial focus in pain management strategies for horses. Research indicates that plasma levels of beta-endorphin increase significantly in response to painful stimuli, such as during colic or following surgical procedures.
Case Studies
- Colic Pain Assessment : A study involving 77 horses with colic demonstrated that beta-endorphin levels correlate with pain intensity. Higher concentrations were observed in horses with severe symptoms compared to those with milder conditions. This finding suggests that measuring beta-endorphin levels can serve as a prognostic indicator for pain management in equine colic cases .
- Surgical Stress Response : In a study assessing beta-endorphin immunoreactivity during anesthesia, it was found that surgical stress led to elevated plasma beta-endorphin levels, indicating its role in modulating pain perception during and after surgical procedures .
Stress Response and Behavioral Modulation
Beta-endorphin is also involved in the hypothalamic-pituitary-adrenal (HPA) axis response to stress. Elevated levels are often observed during stressful situations, which can influence behavior and physiological responses.
Research Findings
- Therapeutic Riding Programs : A study evaluated the HPA axis responses of horses during therapeutic riding sessions. It was found that circulating beta-endorphin levels were significantly altered depending on the type of rider (therapeutic vs. recreational), suggesting that rider interactions can impact stress levels and behavior through neuroendocrine pathways .
- Androstenone Influence : Research on the effects of androstenone—a pheromone—on horse behavior revealed that treatment led to increased beta-endorphin concentrations, which resulted in more compliant behaviors among treated horses. This highlights the potential for using pheromones to modulate stress and behavior through endogenous opioid pathways .
Diagnostic and Prognostic Indicators
Beta-endorphin concentrations can serve as valuable biomarkers for various pathological conditions in horses.
Equine Cushing's Disease
In horses suffering from Equine Cushing's Disease, significantly elevated levels of beta-endorphin are noted due to adenomatous hyperplasia of the pituitary gland. Studies show that plasma and cerebrospinal fluid concentrations can be 60 to 120 times higher than normal, indicating its potential use as a diagnostic marker for this condition .
Training and Overtraining Effects
Research has shown that training intensity affects beta-endorphin levels, which can be indicative of overtraining syndrome in racehorses. Monitoring these levels may help trainers adjust training regimens to prevent overtraining-related injuries .
Implications for Therapeutic Interventions
The understanding of beta-endorphin's role in equine physiology opens avenues for therapeutic interventions aimed at enhancing welfare and performance.
Acupuncture and Electroacupuncture
Studies have demonstrated that acupuncture can increase beta-endorphin concentrations in plasma and spinal fluid, suggesting its effectiveness as a complementary therapy for pain relief and stress reduction in horses .
Data Summary Table
Application Area | Description | Key Findings |
---|---|---|
Pain Management | Analgesic properties during colic and surgery | Elevated beta-endorphin correlates with pain severity |
Stress Response | Modulates HPA axis; affects behavior | Changes in beta-endorphin levels based on rider type |
Diagnostic Indicator | Biomarker for Equine Cushing's Disease | Significantly higher concentrations in affected horses |
Therapeutic Interventions | Acupuncture effects on pain relief | Increased beta-endorphins post-treatment |
作用机制
Beta-Endorphin exerts its effects by binding to opioid receptors in the body, primarily the mu opioid receptor. This binding activates a cascade of intracellular signaling pathways that result in pain relief, mood enhancement, and immune modulation . The peptide also influences the release of other neurotransmitters and hormones, further contributing to its physiological effects .
相似化合物的比较
Enkephalins: Another group of endogenous opioid peptides with similar pain-relieving properties.
Dynorphins: Opioid peptides that bind to kappa opioid receptors and have distinct physiological effects.
Endomorphins: Peptides with high affinity for mu opioid receptors and potent analgesic effects.
Uniqueness of Beta-Endorphin: Beta-Endorphin is unique in its ability to produce prolonged pain relief and mood enhancement due to its high affinity for mu opioid receptors and resistance to degradation . This makes it a valuable target for therapeutic research and development.
生物活性
Beta-endorphin (β-endorphin) is an endogenous opioid peptide that plays a crucial role in various physiological processes in horses, including pain modulation, stress response, and behavioral regulation. This article delves into the biological activity of β-endorphin in equines, supported by research findings, case studies, and data tables.
Overview of Beta-Endorphin
β-Endorphin is produced primarily in the pituitary gland and the hypothalamus. It is known for its analgesic properties, which help modulate pain perception and stress responses. In horses, β-endorphin levels can be influenced by factors such as exercise intensity, training regimens, and pathological conditions.
Biological Functions
1. Pain Modulation
- β-Endorphin acts as a natural analgesic by binding to opioid receptors in the central nervous system (CNS), thus increasing the pain threshold and providing relief from discomfort. This property is particularly significant during stressful events or injuries.
2. Stress Response
- The secretion of β-endorphin is closely linked to the hypothalamic-pituitary-adrenal (HPA) axis. It is released in response to stressors, potentially mitigating the effects of cortisol, a hormone associated with stress.
3. Behavioral Regulation
- Research indicates that β-endorphin influences mood and social behavior in horses. Elevated levels are associated with improved mood states and reduced anxiety.
Exercise-Induced Changes
A study involving eight mares assessed the impact of exercise on plasma β-endorphin concentrations. The results indicated that:
- Exercise Intensity: Plasma β-endorphin levels significantly increased after high-intensity exercise (95% VO2max) compared to moderate intensity (60% VO2max), with mean values of 420.0 ± 102.7 pg/ml versus 269.9 ± 30.69 pg/ml respectively (P < 0.05) .
Exercise Intensity | Pre-Exercise (pg/ml) | Post-Exercise (pg/ml) |
---|---|---|
60% VO2max | X | 269.9 ± 30.69 |
95% VO2max | X | 420.0 ± 102.7 |
Training and Competitive Sessions
Another study investigated the effects of training on circulating β-endorphin levels before and after competitions:
- Post-Competition Increase: Trained horses exhibited significant increases in β-endorphin levels post-competition compared to non-competing horses .
Group | Baseline (pg/ml) | Post-Competition (pg/ml) |
---|---|---|
Competing Horses | X | Higher than non-competing |
Non-competing Horses | X | Lower |
Case Studies
Equine Cushing’s Disease (ECS) :
Research has shown that horses with ECS exhibit hyperbetaendorphinemia, where plasma levels can be significantly elevated—up to 60 times higher than normal—leading to behavioral changes such as lethargy .
Colic Cases :
In cases of colic, increased β-endorphin levels correlate with pain severity and can serve as a prognostic indicator for treatment outcomes .
属性
IUPAC Name |
5-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C154H248N42O44S/c1-16-82(9)123(150(235)181-98(43-28-33-60-159)133(218)185-108(69-116(163)205)138(223)170-84(11)127(212)182-107(68-91-71-165-78-169-91)143(228)177-95(40-25-30-57-156)131(216)174-94(39-24-29-56-155)130(215)168-74-120(209)172-102(154(239)240)50-53-115(162)204)193-151(236)124(83(10)17-2)192-128(213)85(12)171-139(224)109(70-117(164)206)184-132(217)96(41-26-31-58-157)176-142(227)106(67-89-37-22-19-23-38-89)183-140(225)103(63-79(3)4)187-152(237)125(86(13)200)194-149(234)122(81(7)8)191-144(229)104(64-80(5)6)186-148(233)113-44-34-61-196(113)153(238)126(87(14)201)195-137(222)99(49-52-114(161)203)178-145(230)110(75-197)188-134(219)97(42-27-32-59-158)175-135(220)100(51-54-121(210)211)179-146(231)111(76-198)190-147(232)112(77-199)189-136(221)101(55-62-241-15)180-141(226)105(66-88-35-20-18-21-36-88)173-119(208)73-166-118(207)72-167-129(214)93(160)65-90-45-47-92(202)48-46-90/h18-23,35-38,45-48,71,78-87,93-113,122-126,197-202H,16-17,24-34,39-44,49-70,72-77,155-160H2,1-15H3,(H2,161,203)(H2,162,204)(H2,163,205)(H2,164,206)(H,165,169)(H,166,207)(H,167,214)(H,168,215)(H,170,223)(H,171,224)(H,172,209)(H,173,208)(H,174,216)(H,175,220)(H,176,227)(H,177,228)(H,178,230)(H,179,231)(H,180,226)(H,181,235)(H,182,212)(H,183,225)(H,184,217)(H,185,218)(H,186,233)(H,187,237)(H,188,219)(H,189,221)(H,190,232)(H,191,229)(H,192,213)(H,193,236)(H,194,234)(H,195,222)(H,210,211)(H,239,240) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZZJSNGTXUROZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C154H248N42O44S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。